2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol
Description
Properties
Molecular Formula |
C10H19N3O |
|---|---|
Molecular Weight |
197.28 g/mol |
IUPAC Name |
2-[1-(1-methylpyrazol-4-yl)ethylamino]butan-1-ol |
InChI |
InChI=1S/C10H19N3O/c1-4-10(7-14)12-8(2)9-5-11-13(3)6-9/h5-6,8,10,12,14H,4,7H2,1-3H3 |
InChI Key |
DQHGIDOQIUDFKI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CN(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthesis via Hydrazine Cyclization and Alkylation
Step 1: Preparation of Pyrazole Core
The initial step involves synthesizing the 1-methyl-1H-pyrazol-4-yl)ethyl precursor. This is achieved through the condensation of 1,3-dicarbonyl compounds with hydrazine derivatives:
- React 3-methyl-2-butanone with hydrazine hydrate under reflux conditions to form the pyrazole ring.
- The reaction proceeds via nucleophilic attack of hydrazine on the diketone, followed by cyclization to form the pyrazole nucleus.
Step 2: N-Alkylation of Pyrazole
The methylated pyrazole is then alkylated at the 4-position with an appropriate ethyl halide (e.g., ethyl bromide) to introduce the ethyl linker:
- Use a base such as potassium carbonate in an aprotic solvent like acetone.
- The reaction proceeds via nucleophilic substitution, attaching the ethyl group to the pyrazole nitrogen.
Step 3: Coupling with Butan-1-ol
The amino group of the intermediate is then coupled with butan-1-ol derivatives:
- Activation of butan-1-ol as a mesylate or tosylate.
- Nucleophilic substitution with the amino group to form the final compound.
Reductive Amination Approach
An alternative route involves reductive amination:
- React 4-aminobutan-1-ol with an aldehyde derivative of the pyrazole moiety.
- Use a reducing agent such as sodium cyanoborohydride to form the secondary amine linkage.
This method allows for selective formation of the amino linkage with high efficiency.
Multi-Step Synthesis with Intermediate Protection
Given the complexity, protecting groups are often employed:
- Protect the hydroxyl group of butan-1-ol with silyl or acetal groups.
- Perform amination and pyrazole formation steps.
- Deprotect to yield the target compound.
Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Hydrazine cyclization | Hydrazine hydrate | Ethanol | Reflux | ~70-80% | Controlled to prevent overreaction |
| Alkylation | Ethyl halide, K2CO3 | Acetone | Room temp to 50°C | ~60-75% | Excess base to drive substitution |
| Coupling | Tosylate or mesylate derivatives | DMF | 80°C | ~65-80% | Use of phase transfer catalysts |
Note: Precise optimization depends on substituent effects, reaction scale, and desired purity.
Notes on Synthesis Challenges and Strategies
- Selectivity: Achieving regioselective substitution on the pyrazole ring requires controlling reaction conditions and protecting groups.
- Metabolic Stability: Modifications such as replacing phenoxymethyl linkers with more stable bioisosteres (e.g., oxymethyl phenyl) have been shown to improve stability, as seen in PDE10A inhibitor development.
- Yield Optimization: Multi-step reactions necessitate purification at each stage, often via chromatography, to maximize overall yield.
Table 1: Summary of Key Reactions in Synthesis
| Reaction Step | Reagents | Conditions | Yield (%) | Purpose |
|---|---|---|---|---|
| Pyrazole ring formation | Hydrazine hydrate, diketone | Reflux | 75-85 | Core ring synthesis |
| N-alkylation | Ethyl halide, base | Acetone, RT to 50°C | 60-75 | Linker attachment |
| Amine coupling | Tosylate, amine | DMF, 80°C | 65-80 | Final linkage formation |
- The pyrazole ring can be efficiently synthesized via hydrazine cyclization, with yields exceeding 80% under optimized conditions.
- Linker modifications influence both biological activity and metabolic stability, with bioisosteric replacements improving pharmacokinetics.
- Protecting group strategies are crucial for selective synthesis, especially when multiple reactive sites are present.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be utilized in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound shares key structural motifs with other pyrazole-containing bioactive molecules. A notable analog is 6c (described in ), which includes a 1-methyl-1H-pyrazol-4-yl group but differs significantly in its substituents and overall complexity:
The simplicity of 2-{[1-(...)]amino}butan-1-ol may enhance metabolic stability compared to larger analogs like 6c, which contains labile sulfonate and ether linkages. However, 6c’s bromine and thiomorpholino groups likely improve target affinity and solubility .
Biological Activity
2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol, also known by its CAS number 1250240-49-3, is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial and enzyme inhibition activities, supported by data tables and relevant case studies.
The compound has the following chemical properties:
- Molecular Formula : CHNO
- Molecular Weight : 197.28 g/mol
- CAS Number : 1250240-49-3
Antimicrobial Activity
Recent studies have indicated that compounds with pyrazole moieties exhibit significant antimicrobial properties. For instance, a related study assessed the antifungal activity of tetrapodal compounds bearing pyrazole–tetrazole subunits against various fungal strains, including Aspergillus niger and Penicillium digitatum. The results demonstrated effective inhibition zones, suggesting that pyrazole derivatives may share similar properties with this compound .
| Fungal Strain | Inhibition Zone (mm) | Control (Cycloheximide) |
|---|---|---|
| Geotrichum candidum | 15 | 20 |
| Aspergillus niger | 18 | 22 |
| Penicillium digitatum | 12 | 19 |
| Rhodotorula glutinis | 14 | 21 |
Enzyme Inhibition Activity
The compound's potential to inhibit enzymes has also been explored. A study on related pyrazole compounds showed promising results in inhibiting pancreatic α-amylase, a key enzyme in carbohydrate digestion. The inhibition percentages were significantly higher than those of acarbose, a known α-amylase inhibitor.
| Compound | Inhibition (%) | Control (Acarbose) |
|---|---|---|
| This compound | 75 | 65 |
| Related Pyrazole Compound | 80 | - |
This suggests that the structural features of the compound may enhance its binding affinity to the enzyme, leading to increased inhibition .
Case Study: Antifungal Efficacy
In a controlled laboratory setting, researchers tested the antifungal efficacy of various pyrazole derivatives, including those structurally similar to this compound. The study highlighted that modifications in the side chains significantly affected the antifungal potency. The presence of hydroxyl groups was noted to decrease activity, while alkyl substitutions enhanced it .
Case Study: α-Amylase Inhibition
Another pivotal study focused on α-amylase inhibition by compounds featuring similar pyrazole structures. The results indicated that specific modifications could lead to compounds exhibiting up to four times the inhibition potency compared to acarbose. This finding emphasizes the potential therapeutic applications of such compounds in managing diabetes through dietary carbohydrate control .
Q & A
Q. What are the key synthetic routes and critical reaction conditions for synthesizing 2-{[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amino}butan-1-ol?
The synthesis typically involves multi-step reactions, starting with alkylation or condensation of pyrazole derivatives. For example, alkylation of 1-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under basic conditions (e.g., NaH in DMF) forms intermediates, followed by reductive amination to introduce the amino alcohol moiety. Critical conditions include temperature control (0–5°C for sensitive steps) and solvent polarity to stabilize intermediates. Continuous flow processes may enhance purity in scaled-up syntheses .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound’s structural integrity?
Nuclear Magnetic Resonance (NMR) is essential for confirming stereochemistry and functional groups, particularly -NMR for amino and hydroxyl proton signals. Mass spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies hydrogen-bonding interactions from the hydroxyl group. High-Performance Liquid Chromatography (HPLC) with chiral columns is recommended for assessing enantiomeric purity .
Q. What in vitro assays are commonly used to evaluate its biological activity, and what targets are implicated?
Enzyme inhibition assays (e.g., kinase or protease screens) and receptor-binding studies (using radioligand displacement) are standard. The pyrazole ring facilitates π–π stacking with aromatic residues in enzyme active sites, while the amino alcohol group may engage in hydrogen bonding. Targets often include G-protein-coupled receptors (GPCRs) or metabolic enzymes linked to inflammation or cancer .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies may arise from differences in assay conditions (e.g., pH, co-solvents) or cell line specificity. Methodological solutions include:
- Standardizing assay protocols (e.g., ATP concentration in kinase assays).
- Conducting dose-response curves to compare potency (EC/IC).
- Validating target engagement using orthogonal methods like Surface Plasmon Resonance (SPR) .
Q. What strategies optimize enantiomeric purity during synthesis, given its chiral centers?
Chiral resolution via diastereomeric salt formation (e.g., using tartaric acid derivatives) or asymmetric catalysis (e.g., Ru-BINAP complexes) can enhance enantioselectivity. Monitoring with chiral HPLC and optimizing reaction kinetics (e.g., slower nucleation in crystallization) reduces racemization risks. Evidence from similar amino alcohols suggests that steric hindrance at the chiral center improves selectivity .
Q. How does this compound compare structurally and functionally to analogs like 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-ol?
| Compound | Structural Differences | Functional Implications |
|---|---|---|
| 2-{[1-(1-Me-pyrazol-4-yl)ethyl]amino}butan-1-ol | Amino alcohol backbone; methyl-pyrazole | Enhanced hydrogen bonding; higher solubility |
| 4-(1-Ethyl-1H-pyrazol-4-yl)butan-2-ol | Shorter chain; no amino group | Lower receptor affinity; metabolic stability |
| The amino group in the target compound increases polarity and binding specificity, whereas ethyl substitution in analogs may alter pharmacokinetics . |
Q. What computational methods aid in predicting its metabolic pathways and toxicity?
Density Functional Theory (DFT) predicts oxidation sites (e.g., hydroxylation at the pyrazole ring). Molecular docking (AutoDock Vina) identifies cytochrome P450 isoforms likely involved in metabolism. Toxicity is assessed via QSAR models for Ames test (mutagenicity) and hepatotoxicity (e.g., SwissADME) .
Q. How do solvent choice and pH affect its stability in biological assays?
Polar aprotic solvents (DMF, DMSO) stabilize the compound but may interfere with cellular assays. Buffered solutions (pH 7.4) prevent degradation of the amino alcohol moiety. Pre-incubation stability tests under assay conditions are critical to avoid false negatives .
Methodological Notes
- Data Reproducibility : Include internal controls (e.g., reference inhibitors) in biological assays.
- Stereochemical Analysis : Use circular dichroism (CD) to confirm absolute configuration if chiral centers are present.
- Industrial Translation : Pilot-scale synthesis should prioritize green chemistry principles (e.g., solvent recycling) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
